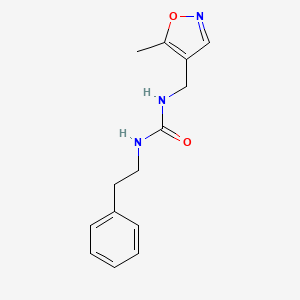

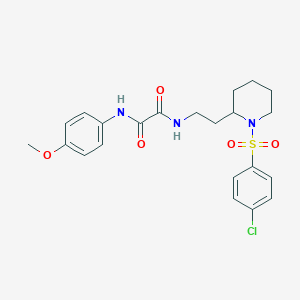

1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-((5-Methylisoxazol-4-yl)methyl)-3-phenethylurea is a chemical entity that can be presumed to have a structure based on the isoxazole ring, a five-membered heterocyclic compound with oxygen and nitrogen as the heteroatoms. The isoxazole ring is known for its presence in various biologically active compounds and pharmaceuticals. The specific structure mentioned suggests that it has a methyl group attached to the isoxazole ring and a phenethylurea moiety.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves strategies such as cyclization reactions or the use of synthons that can introduce the isoxazole ring into the desired framework. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves a one-pot synthesis from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and the corresponding amine or pyrazole . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic methods could be applied.

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting structural characteristics, such as tautomerism, which can influence their chemical behavior and interactions. For example, 5-hydroxyisoxazoles can exist in different tautomeric forms depending on the solvent polarity . The molecular structure of isoxazole derivatives can be studied using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations, as demonstrated in the synthesis and structural studies of a merocyanine dye with an isoxazolone nucleus .

Chemical Reactions Analysis

Isoxazole compounds can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which contribute to their supramolecular architecture in the solid state . The reactivity of the isoxazole ring can also be exploited in the synthesis of complex molecules, such as the preparation of palladium(II) complexes using substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be predicted using computational methods and software tools. For instance, a series of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones was assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters . These properties are crucial for understanding the potential applications of the compound in biological systems or as a material in various industries.

Relevant Case Studies

While the provided papers do not mention specific case studies involving this compound, they do provide insights into the biological activities of related isoxazole derivatives. For example, novel pyrazolyl-isoxazole derivatives have shown the ability to suppress lung cancer cell growth , and certain isoxazoline derivatives have demonstrated potent herbicidal activity . These findings suggest that the compound may also possess interesting biological or chemical properties worthy of further investigation.

Wissenschaftliche Forschungsanwendungen

Neuroprotection and EAA Receptor Antagonism

Research has led to the development of novel excitatory amino acid (EAA) receptor antagonists derived from isoxazole amino acids. These compounds have shown potential in neuroprotection and the modulation of excitatory neurotransmission, without significant affinity for the N-methyl-D-aspartic acid (NMDA) receptor complex. Their inhibition of [3H]AMPA binding suggests a role in antagonizing excitation induced by certain compounds, with potential implications for neurological conditions or injuries (Krogsgaard‐Larsen et al., 1991).

Tautomerism and Basicity of Isoxazoles

The study of 5-hydroxyisoxazoles and isoxazol-5-ones has provided insights into the tautomerism and basicity of these compounds. This foundational knowledge is crucial for understanding the chemical behavior of isoxazole derivatives in various environments, contributing to their potential application in synthetic chemistry and pharmacology (Boulton & Katritzky, 1961).

AMPA Analogues and Pharmacological Studies

The synthesis and pharmacological evaluation of 3-isoxazolol bioisosteres of glutamic acid, where the methyl group of AMPA was replaced with different heterocyclic rings, have provided valuable insights into receptor affinity and the structural requirements for activity at AMPA receptors. These studies contribute to our understanding of the role of isoxazole derivatives in modulating glutamatergic neurotransmission (Bang-Andersen et al., 1997).

N-Confused Porphyrin Derivatives

The reaction of active methylene compounds with N-confused porphyrin has yielded novel N-confused porphyrin derivatives, demonstrating the versatility of isoxazole derivatives in the synthesis of complex macrocyclic compounds. This research opens pathways to developing new materials with potential applications in photodynamic therapy, catalysis, and as sensors (Li et al., 2011).

Selective COX-1 Inhibition

The design and synthesis of 3,4-diarylisoxazoles have led to the identification of compounds with enhanced selectivity toward cyclooxygenase-1 (COX-1), suggesting potential for therapeutic applications in managing inflammation and platelet aggregation without the side effects associated with nonselective COX inhibition (Vitale et al., 2013).

Wirkmechanismus

The mechanism of action of isoxazole derivatives in biological systems is complex and can involve interactions with various receptors and enzymes . Some isoxazole derivatives have been found to exhibit biological activities such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-11-13(10-17-19-11)9-16-14(18)15-8-7-12-5-3-2-4-6-12/h2-6,10H,7-9H2,1H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWVFVOQVPKFHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2545385.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2545391.png)

![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)

![6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide](/img/structure/B2545399.png)

![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)

![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)

![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)